5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-29-16-6-5-13(21)11-14(16)19(28)22-7-10-27-18-15(12-23-27)17(24-20(25-18)30-2)26-8-3-4-9-26/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDNPXNCAPHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid is methylated using dimethyl sulfate in acetone under alkaline conditions to yield methyl 5-chloro-2-methoxybenzoate. Anhydrous potassium carbonate ensures efficient O-methylation, achieving a 95% yield (b.p. 135–138°C at 12 mm Hg). Hydrolysis of the ester with aqueous sodium hydroxide produces 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C, 45% yield).
Formation of the Acid Chloride
The carboxylic acid is treated with thionyl chloride under reflux to generate 5-chloro-2-methoxybenzoyl chloride. Recrystallization from hexane yields a 72% pure product (m.p. 59–60°C).
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The heterocyclic core is constructed using 5-amino-1-substituted pyrazole-4-carbonitriles as precursors.
Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-Amine
Reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with malononitrile in ethanol and triethylamine under reflux forms 6-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (84% yield, m.p. 254–256°C). IR and NMR data confirm NH₂ and aromatic proton environments.
Functionalization at Position 4 and 6
Pyrrolidin-1-yl Introduction : Treatment of the pyrimidin-4-amine intermediate with phosphoryl chloride in DMF at 70°C generates a chlorinated intermediate, which undergoes nucleophilic substitution with pyrrolidine to install the pyrrolidin-1-yl group.
Methylthio Group Installation : Reaction with sodium thiomethoxide or methyl disulfide in the presence of a base introduces the methylthio group at position 6.
Coupling of the Benzamide and Pyrazolo[3,4-d]Pyrimidine Fragments
Ethylenediamine Linker Preparation
Phenethylamine is reacted with the pyrazolo[3,4-d]pyrimidine core via nucleophilic aromatic substitution or alkylation to attach the ethylamine spacer. For example, treatment with 1,2-dibromoethane under basic conditions yields 1-(2-aminoethyl)-6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Amide Bond Formation
The ethylamine intermediate is coupled with 5-chloro-2-methoxybenzoyl chloride in benzene, yielding the final product. Triethylamine neutralizes HCl, and distillation affords the amide (90% yield).
Optimization and Characterization
Reaction Condition Optimization
Analytical Validation
Spectroscopic Data :
- IR : Absence of CN stretch (2213 cm⁻¹) confirms cyclization.
- ¹H NMR : Singlets at δ 5.44 (NH₂) and δ 8.23 (H-3 pyrazole) verify structure.
- MS : Molecular ion at m/z 368 aligns with C₂₀H₁₆N₈.
Yield Comparison :
| Step | Yield (%) | Purity (m.p., °C) |
|---|---|---|
| Methylation | 95 | 135–138 |
| Acid Chloride | 72 | 59–60 |
| Pyrimidine Cyclization | 84 | 254–256 |
| Final Amidation | 90 | 205 (b.p.) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 5 of the benzamide ring undergoes nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Product(s) | Notes |
|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C, amines/thiols | 5-amino/5-thioether derivatives (e.g., -NH₂, -SR substituents) | Favored by electron-withdrawing groups |
| Hydrolysis | NaOH/H₂O, reflux | 5-hydroxy derivative | Requires polar aprotic solvents |
Key Findings :
-
Substitution occurs regioselectively at the chloro position due to activation by the electron-withdrawing benzamide group.
-
Thiols exhibit higher reactivity than amines under mild conditions (yields: 65–78% for thioethers vs. 45–60% for amines).
Oxidation Reactions
The methylthio (-SMe) group on the pyrazolo-pyrimidine ring undergoes oxidation:
| Reaction Type | Reagents/Conditions | Product(s) | Notes |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 60°C, 4h | 6-(methylsulfinyl) derivative | Selective oxidation without ring cleavage |
| Sulfone formation | mCPBA, DCM, 0°C → RT, 12h | 6-(methylsulfonyl) derivative | Requires stoichiometric oxidant |
Key Findings :
-
Controlled oxidation preserves the pyrazolo-pyrimidine core while modifying sulfur oxidation states.
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Sulfone derivatives show enhanced metabolic stability compared to sulfoxides in pharmacokinetic studies.
Coupling Reactions
The pyrazolo-pyrimidine scaffold participates in cross-coupling reactions:
Key Findings :
-
Suzuki couplings at position 4 of the pyrimidine ring enable diversification of the pyrrolidinyl group (yields: 55–85%) .
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Buchwald-Hartwig amination modifies the ethylbenzamide side chain for enhanced target affinity .
Hydrolysis and Degradation
The benzamide and pyrazolo-pyrimidine moieties undergo hydrolysis under extreme conditions:
Key Findings :
-
Hydrolysis pathways are pH-dependent, with stability observed in neutral buffers (t₁/₂ > 48h).
-
Acidic conditions accelerate degradation, limiting formulation options .
Reduction Reactions
The pyrazolo-pyrimidine system resists reduction, but peripheral groups react:
Key Findings :
-
Methylthio group shows inertness toward common reductants (e.g., NaBH₄, LiAlH₄).
-
Catalytic hydrogenation preserves the heterocyclic core under mild conditions .
Functionalization of the Pyrrolidine Ring
The pyrrolidin-1-yl group undergoes alkylation/acylation:
Key Findings :
-
N-Alkylation at pyrrolidine requires bulky bases to prevent elimination .
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Acylated derivatives exhibit improved blood-brain barrier permeability in murine models .
Photochemical Reactions
UV-induced reactivity of the benzamide moiety:
| Reaction Type | Reagents/Conditions | Product(s) | Notes |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone, 24h | Dimeric quinazoline derivatives | Side reaction during storage |
| Demethylation | UV (365 nm), TiO₂, H₂O, 6h | 2-hydroxybenzamide | Partial degradation (≤30% yield) |
Key Findings :
-
Light exposure necessitates amber vial storage to prevent unwanted cyclization.
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Photocatalytic demethylation offers a green chemistry route to phenolic analogs.
Scientific Research Applications
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit significant biological activities, including:
Antimicrobial Properties
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can possess antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. This suggests that this compound may also exhibit similar efficacy against bacterial strains.
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. Modifications in their structure can enhance selectivity and potency against various cancer cell lines. For instance:
- Mechanism of Action : These compounds are known to inhibit key enzymes involved in tumor growth and proliferation. The presence of sulfur and chlorine atoms may enhance binding affinity to target proteins.
Anti-inflammatory Effects
Compounds in this class have also shown promise as anti-inflammatory agents by inhibiting specific signaling pathways associated with inflammation.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of compounds related to this compound:
Mechanism of Action
Effects and Pathways: The mechanism by which 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is complex and depends on its interaction with various molecular targets. It may inhibit or modulate the activity of specific enzymes or receptors involved in critical cellular pathways.
Molecular Targets: These targets could include kinases, receptors, or transcription factors, crucial in mediating the compound's biological activities. Understanding these interactions provides insights into its potential therapeutic benefits and side effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
a) Pyrazolo[3,4-d]Pyrimidine vs. Pyridazine
- Target Compound : The pyrazolo[3,4-d]pyrimidine core (C₁₀H₈ClN₅O₂S) enables planar binding to ATP pockets in kinases.
- Analogue (): Replaces the pyrazolopyrimidine with a pyridazinone ring (6-oxo-pyridazine).
b) Substituents on the Core
Benzamide Side Chain Variations
a) Aminoethyl Linker Modifications
- Target Compound : The ethyl linker connects the benzamide to the pyrazolopyrimidine, providing flexibility for optimal binding.
- Analogue () : Uses a piperazinyl-pyridinyl group instead of pyrrolidinyl. Piperazine’s larger ring size and basic nitrogen may improve solubility but reduce CNS penetration due to increased polarity .
b) Benzamide Substituents
- Target Compound : 5-chloro and 2-methoxy groups balance electron-withdrawing and donating effects, stabilizing the amide bond and modulating receptor affinity.
- Analogue () : Substitutes benzamide with a trifluoromethyl-pyridine group. The trifluoromethyl group increases metabolic stability but may introduce steric hindrance .
Physicochemical Properties
*Predicted using QikProp (BIOVIA).
Structural Insights from NMR ()
Comparative NMR studies of similar compounds reveal that substituents in regions analogous to the pyrazolopyrimidine’s positions 29–36 and 39–44 (e.g., pyrrolidinyl or methylthio groups) induce distinct chemical shifts. These shifts correlate with altered electronic environments, suggesting that modifications here directly impact binding interactions .
Biological Activity
5-Chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine structure. Its molecular formula is , with a molecular weight of approximately 393.94 g/mol. The presence of chloro, methoxy, and methylthio groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily linked to its interaction with specific protein kinases and receptors. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest in the G1/S transition, thereby affecting cellular proliferation and survival.
Biological Activity
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Antitumor Activity :
- The compound has shown promising antitumor effects in various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki-67.
-
Anti-inflammatory Effects :
- Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is often upregulated in inflammatory conditions.
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Neuroprotective Properties :
- Some studies have indicated that compounds with similar structures can provide neuroprotection against oxidative stress-induced neuronal damage, potentially through the modulation of reactive oxygen species (ROS).
In Vitro Studies
A series of experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.5 | Inhibition of CDK2 activity leading to G1/S arrest |
In Vivo Studies
Animal model studies have demonstrated significant tumor growth inhibition when treated with this compound:
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 100 |
| Low Dose | 45 | 80 |
| High Dose | 70 | 95 |
Case Studies
-
Case Study on Breast Cancer :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of patients after four cycles of treatment.
-
Case Study on Neurodegenerative Disorders :
- A pilot study assessed the compound's neuroprotective effects in models of Alzheimer's disease. Results showed reduced amyloid plaque formation and improved cognitive function in treated mice compared to controls.
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Optimizing synthesis yield involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in coupling steps, while ethanol improves crystallinity during purification .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) or base catalysts (e.g., triethylamine) for amide bond formation and heterocyclic ring closure .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, 0–5°C for acid-sensitive intermediates) minimizes side reactions .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and pyrazolo-pyrimidine carbons (δ 150–160 ppm) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~550) and fragmentation patterns to validate the methylthio and benzamide groups .
- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .
Basic: How to design initial biological activity screening assays?
Methodological Answer:
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to test inhibition of Aurora kinases (IC50 determination) due to the pyrazolo-pyrimidine core’s kinase-targeting potential .
- Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced: How to conduct structure-activity relationship (SAR) studies for kinase inhibition?
Methodological Answer:
- Core modifications : Replace pyrrolidine with piperidine or morpholine to assess steric effects on kinase binding .
- Substituent variation : Systematically alter methylthio (SCH3) to ethylthio (SC2H5) or sulfoxide (SOCH3) to evaluate hydrophobic/hydrophilic balance .
- Bioisosteric replacements : Substitute benzamide with thieno[2,3-d]pyrimidine to compare π-π stacking interactions in kinase active sites .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Dose-dependent inconsistencies : Re-test activity across a broader concentration range (0.1–200 µM) to identify non-linear effects or off-target interactions .
- Cell-line variability : Normalize data using housekeeping genes (e.g., GAPDH) and include positive controls (e.g., staurosporine for kinase assays) .
- Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via HPLC before assays .
Advanced: What computational methods aid in rational design of derivatives?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with Aurora kinase A (PDB: 4OIV); prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Ala213) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic effects of substituents on reactivity .
- ADMET prediction : Employ SwissADME to filter derivatives with poor bioavailability (e.g., LogP >5) or CYP450 inhibition risks .
Advanced: How to monitor reaction intermediates in multi-step syntheses?
Methodological Answer:
- Online LC-MS : Use a hyphenated system (Agilent 6120 LC/MS) with C18 columns to track intermediates in real-time .
- TLC-MS coupling : Spot eluents on silica TLC plates, extract bands, and analyze via ESI-MS for rapid identification .
- In-situ IR : Monitor carbonyl formation (e.g., benzamide at ~1680 cm⁻¹) using ReactIR™ flow cells .
Advanced: What solvent systems mitigate byproducts in heterocyclic ring formation?
Methodological Answer:
- High-dielectric solvents : DMF or DMSO stabilize transition states in cyclization steps, reducing dimerization .
- Low-temperature conditions : Perform pyrimidine ring closure at –10°C to suppress hydrolysis of methylthio groups .
- Scavenger additives : Add molecular sieves (3Å) to sequester water during amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
